molecular formula C8H12N4S B13940293 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-

Cat. No.: B13940293
M. Wt: 196.28 g/mol
InChI Key: ZZNZIWHFKNDZQQ-UHFFFAOYSA-N
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Description

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is a heterocyclic compound containing a thiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both the thiazole ring and the amino group in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- typically involves the reaction of thioamides with α-haloketones under basic conditions. The reaction proceeds through the formation of an intermediate thiazole ring, followed by the introduction of the amino group. Common reagents used in this synthesis include thiourea, α-bromoacetophenone, and sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Alkyl halides, acetonitrile as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The amino group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler heterocyclic compound with a similar ring structure.

    Thiazole-4-carboxamide: Contains a carboxamide group instead of a nitrile group.

    2-Aminothiazole: Lacks the nitrile group but has an amino group at the 2-position.

Uniqueness

5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]- is unique due to the presence of both the nitrile and amino groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C8H12N4S

Molecular Weight

196.28 g/mol

IUPAC Name

2-[(2-amino-2-methylpropyl)amino]-1,3-thiazole-5-carbonitrile

InChI

InChI=1S/C8H12N4S/c1-8(2,10)5-12-7-11-4-6(3-9)13-7/h4H,5,10H2,1-2H3,(H,11,12)

InChI Key

ZZNZIWHFKNDZQQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC1=NC=C(S1)C#N)N

Origin of Product

United States

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